molecular formula C36H54N10O13 B14200606 L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine CAS No. 918405-62-6

L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B14200606
CAS No.: 918405-62-6
M. Wt: 834.9 g/mol
InChI Key: VJGLGJRDWZSQJY-SHYRKVDDSA-N
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Description

L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine is a peptide compound composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and pharmaceuticals. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Formation of modified peptides with substituted amino acids.

Scientific Research Applications

L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine has several scientific research applications:

    Biochemistry: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic uses in treating diseases related to peptide dysfunction.

    Pharmaceuticals: Used as a model compound for developing peptide-based drugs.

    Industry: Applications in biotechnology for the development of novel biomaterials.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-lysine
  • L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-glutamine

Uniqueness

L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. The presence of tyrosine, threonine, and histidine residues contributes to its potential for diverse chemical reactions and interactions with biological targets.

Properties

CAS No.

918405-62-6

Molecular Formula

C36H54N10O13

Molecular Weight

834.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C36H54N10O13/c1-17(2)9-24(32(54)41-18(3)30(52)45-27(15-48)36(58)59)42-33(55)25(11-21-12-38-16-40-21)43-34(56)26(14-47)44-35(57)29(19(4)49)46-28(51)13-39-31(53)23(37)10-20-5-7-22(50)8-6-20/h5-8,12,16-19,23-27,29,47-50H,9-11,13-15,37H2,1-4H3,(H,38,40)(H,39,53)(H,41,54)(H,42,55)(H,43,56)(H,44,57)(H,45,52)(H,46,51)(H,58,59)/t18-,19+,23-,24-,25-,26-,27-,29-/m0/s1

InChI Key

VJGLGJRDWZSQJY-SHYRKVDDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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